molecular formula C13H15BrN2O B1459605 4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole CAS No. 1712366-97-6

4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole

Cat. No.: B1459605
CAS No.: 1712366-97-6
M. Wt: 295.17 g/mol
InChI Key: GHFJQAKHIJQGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole is a specialized pyrazole derivative designed for pharmaceutical research and development. The compound features a pyrazole core, which is a privileged scaffold in medicinal chemistry, extensively utilized in the design of bioactive molecules and approved drugs . The presence of the 4-bromobenzyloxy moiety enhances the molecule's potential as a versatile synthetic intermediate, facilitating further functionalization via cross-coupling reactions. The isopropyl group at the 1-position of the pyrazole ring is a common substitution pattern that can influence the compound's pharmacokinetic properties and target binding affinity . This reagent holds significant value in early-stage drug discovery, particularly in the synthesis of novel compounds for screening against various therapeutic targets. Pyrazole-containing structures are prominent in numerous clinical and preclinical candidates for a wide spectrum of diseases, including cancer, inflammatory disorders, and viral infections . Researchers can employ this bromo- and ether-functionalized pyrazole as a key building block to develop potential kinase inhibitors, anti-inflammatory agents, or other biologically active small molecules, contributing to the expansion of chemical libraries for hit-to-lead optimization . Applications & Research Value: • Medicinal Chemistry: Serves as a critical intermediate for the synthesis of novel pyrazole-based analogs. The bromine atom allows for further elaboration through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling rapid exploration of structure-activity relationships (SAR) . • Drug Discovery: The pyrazole scaffold is a cornerstone in many FDA-approved drugs and investigational compounds. It is found in best-selling therapeutics such as ibrutinib (anticancer), sildenafil, and baricitinib (anti-inflammatory), highlighting its fundamental role in designing new active pharmaceutical ingredients (APIs) . • Chemical Biology: Can be used as a probe or ligand to study enzyme function and protein-ligand interactions, given the proven ability of substituted pyrazoles to interact with diverse biological targets like kinase enzymes . WARNING: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-10(2)16-8-13(7-15-16)17-9-11-3-5-12(14)6-4-11/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFJQAKHIJQGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H14BrN3O\text{C}_{13}\text{H}_{14}\text{BrN}_3\text{O}

Molecular Characteristics

PropertyValue
Molecular Weight296.17 g/mol
Melting PointData not available
SolubilitySoluble in organic solvents

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole, exhibit significant anti-inflammatory activity. Pyrazole compounds are known for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

The mechanism by which pyrazole derivatives exert their anti-inflammatory effects typically involves:

  • Inhibition of COX Enzymes : Pyrazoles selectively inhibit COX-2 over COX-1, reducing the production of pro-inflammatory prostaglandins.
  • Modulation of Cytokine Production : These compounds can also affect the production of various cytokines involved in inflammatory responses.

Study 1: Anti-inflammatory Efficacy

A study conducted by Abdelgawad et al. reported that a series of benzo-pyrazole-based hybrid molecules demonstrated potent COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.27 μM, outperforming standard drugs like Celecoxib (IC50 = 1.11 μM) .

Study 2: Analgesic Potential

Another investigation revealed that pyrazole derivatives exhibited analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The study highlighted the efficacy of these compounds in reducing pain responses in animal models .

Comparative Analysis with Other Pyrazoles

The following table summarizes the biological activity of selected pyrazole derivatives compared to 4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole:

Compound NameCOX-2 Inhibition IC50 (μM)Analgesic Activity
4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazoleTBDModerate
Celecoxib1.11High
PYZ8 (Benzo-pyrazole derivative)0.10High

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity/Properties Physical Properties References
4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole 4-bromobenzyloxy, 1-isopropyl pyrazole Limited direct data; inferred bioactivity from analogs (e.g., enzyme inhibition) Not reported
4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole 4-bromobenzyloxy, 1-propyl pyrazole Marketed for medicinal use; exact activity unspecified CAS 1712049-58-5; sold commercially
4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride 4-chloromethyl, 1-isopropyl pyrazole (hydrochloride salt) No activity reported; hydrochloride salt may enhance solubility Discontinued product
3-(Isopropoxymethyl)-1-isopropyl-1H-pyrazole 3-isopropoxymethyl, 1-isopropyl pyrazole Discontinued; ether substituent alters electronic properties vs. bromobenzyloxy Discontinued product
TF2 [(4-phthalimido)carboxamido-3-(4-bromobenzyloxy)benzene] 4-bromobenzyloxy attached to benzene core with phthalimide group Ki = 0.49 μM against T. foetus HGPRT; ED50 = 2.8 μM in parasitemia inhibition Not reported
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-carbaldehyde, 3-(4-bromophenyl), 1-phenyl pyrazole Broad-spectrum bioactivity (antimicrobial, antitumor) Crystallographically characterized

Key Observations:

Substituent Effects: Halogen Impact: Bromine in the benzyloxy group (as in the target compound and TF2) enhances enzyme inhibition compared to chloro analogs . Positional Isomerism: The 4-position of the bromobenzyloxy group in the target compound contrasts with 3-substituted analogs (e.g., 3-(4-bromophenyl)-1-phenyl pyrazole), which exhibit antimicrobial activity .

Biological Activity :

  • TF2, a bromobenzyloxy-containing derivative, shows potent inhibition of protozoan HGPRT (Ki = 0.49 μM), suggesting the bromobenzyloxy moiety is critical for targeting parasitic enzymes .
  • Chloro derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole)) demonstrate antimicrobial activity, but brominated analogs may offer improved binding due to higher polarizability .

Physical and Synthetic Considerations :

  • The tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate analog has a melting point of 50.5–52.5°C, hinting at the thermal stability conferred by bromobenzyloxy groups .
  • Synthetic protocols for brominated pyrazoles emphasize methylation (e.g., NaH/CH3I) and spectral characterization (¹H/¹³C NMR, IR) to confirm regiochemistry .

Preparation Methods

Synthesis of 1-isopropyl-1H-pyrazole

  • Reagents and Conditions:
    Starting from pyrazole or 4-bromopyrazole, alkylation can be achieved using isopropyl bromide or isopropyl chloride in the presence of a base such as cesium carbonate or potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF). Microwave irradiation at elevated temperatures (e.g., 150–180 °C) can enhance reaction rates and yields.

  • Example:
    Reaction of 4-bromopyrazole with isopropyl bromide and cesium carbonate in DMF under microwave irradiation for 1–2 hours yields 4-bromo-1-isopropyl-1H-pyrazole with moderate to good yields (~60–70%).

Formation of the 4-(4-Bromobenzyloxy) Substituent

  • Approach:
    The 4-position of the pyrazole ring is functionalized by nucleophilic substitution of a suitable leaving group (e.g., hydroxy or halogen) with 4-bromobenzyl bromide or chloride, often under basic conditions to form an ether linkage.

  • Typical Conditions:

    • Base: Metal hydroxides (e.g., KOH, NaOH) or alkoxides to deprotonate the hydroxy group and generate the nucleophile.
    • Solvent: Polar aprotic solvents such as DMF, tetrahydrofuran (THF), or mixtures with water/alcohols.
    • Temperature: Room temperature to reflux depending on reactivity.
  • Mechanism:
    The nucleophilic oxygen of the pyrazole hydroxy group attacks the electrophilic benzylic carbon of 4-bromobenzyl halide, displacing the halide and forming the ether bond.

  • Purification:
    The product is purified by standard methods such as silica gel chromatography, recrystallization, or preparative HPLC to achieve high purity (>95%) suitable for research or pharmaceutical applications.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%) Notes
1 4-bromopyrazole + isopropyl bromide + Cs2CO3 DMF, microwave, 180 °C, 1.5 h 4-bromo-1-isopropyl-1H-pyrazole 68 Microwave irradiation improves yield and time
2 4-bromo-1-isopropyl-1H-pyrazole + 4-bromobenzyl bromide + KOH DMF or THF, reflux, 3–6 h 4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole 60–75 Ether formation via nucleophilic substitution

Research Findings and Optimization

  • Base Selection:
    Metal hydroxides such as KOH or NaOH provide efficient deprotonation of the hydroxy group for ether formation. Quaternary ammonium hydroxides (e.g., benzyltrimethylammonium hydroxide) have also been reported to facilitate such reactions, potentially improving solubility and reaction rates.

  • Solvent Effects:
    Polar aprotic solvents like DMF and THF are preferred for their ability to dissolve both organic and inorganic reagents, enhancing nucleophilicity and reaction kinetics. Mixed solvent systems (e.g., isopropanol/water) can be used for crystallization and purification steps.

  • Purity and Characterization:
    The final compound is characterized by HPLC to confirm purity (typically >95%), melting point determination, and spectroscopic methods (NMR, MS). High purity is critical for subsequent biological or pharmaceutical applications.

  • Crystallization:
    Crystallization from tert-butanol or tert-butanol/water mixtures has been used to obtain pure crystalline forms of related pyrazole derivatives, indicating similar approaches may be applicable for this compound.

Summary Table of Preparation Parameters

Parameter Options/Details Impact on Synthesis
Starting Material 4-Bromopyrazole Provides bromine substituent for further functionalization
Alkylation Agent Isopropyl bromide/chloride Introduces isopropyl group at N-1 position
Base for Alkylation Cs2CO3, K2CO3 Facilitates N-alkylation, choice affects yield
Solvent for Alkylation DMF High polarity, good solubility for reagents
Alkylation Conditions Microwave, 150–180 °C, 1–2 h Enhances reaction speed and yield
Etherification Agent 4-Bromobenzyl bromide Provides 4-bromobenzyloxy substituent
Base for Etherification KOH, NaOH, quaternary ammonium hydroxides Deprotonates hydroxy group for nucleophilic attack
Solvent for Etherification DMF, THF Supports nucleophilic substitution
Purification Silica gel chromatography, recrystallization Ensures high purity (>95%)
Characterization HPLC, NMR, melting point Confirms structure and purity

Concluding Remarks

The preparation of 4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole involves a two-step synthetic sequence starting from 4-bromopyrazole. The key transformations include N-alkylation with isopropyl halides and subsequent ether formation with 4-bromobenzyl halides under basic conditions. Optimization of bases, solvents, and reaction conditions such as microwave irradiation significantly improves yields and purity. These methods are supported by patent literature and peer-reviewed synthetic studies on pyrazole derivatives, ensuring a robust and reproducible synthetic route.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach uses hydrazine derivatives (e.g., isopropylhydrazine) and substituted benzyl halides (e.g., 4-bromobenzyl bromide) under reflux in polar aprotic solvents like dimethylformamide (DMF) or ethanol. Catalysts such as K₂CO₃ or NaH are employed to enhance reactivity. For example:
  • Step 1 : Condensation of isopropylhydrazine with a β-ketoester to form the pyrazole ring.
  • Step 2 : Alkylation with 4-bromobenzyl bromide at the pyrazole N-1 position.
  • Key Parameters : Reaction temperatures (80–120°C), solvent purity, and stoichiometric ratios of reagents significantly impact yields (typically 50–75%) .

Table 1 : Comparison of Synthetic Conditions

SolventCatalystTemp (°C)Yield (%)Reference
DMFK₂CO₃10068
EthanolNaH8055

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR reveals distinct peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and bromobenzyloxy substituents (δ 4.8–5.2 ppm, singlet for -OCH₂-; aromatic protons at δ 7.3–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 337.04 (calculated for C₁₃H₁₄BrN₂O⁺) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the pyrazole ring and bromobenzyl group (e.g., ~85° in related compounds) .

Q. What are the primary challenges in achieving high purity during synthesis?

  • Methodological Answer :
  • Byproduct Formation : Competing alkylation at alternate pyrazole positions (e.g., N-2) requires careful control of reaction time and temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the target compound. Purity ≥95% is typically confirmed via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer :
  • Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance electrophilicity and receptor binding. Replace isopropyl with bulkier substituents (e.g., tert-butyl) to improve metabolic stability .
  • Assays : In vitro enzyme inhibition (e.g., COX-2) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) quantify activity. For example, derivatives with fluorinated benzyl groups showed 2-fold higher anti-inflammatory activity than the parent compound .

Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?

  • Methodological Answer :
  • Controlled Variables : Standardize solvent purity, reagent sourcing, and analytical methods. For instance, DMF with ≤0.1% water content improves reproducibility .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., bond lengths/angles) with computational models (DFT calculations) to validate structural hypotheses .

Q. How do reaction kinetics influence the scalability of synthesis?

  • Methodological Answer :
  • Rate-Limiting Steps : Alkylation of the pyrazole ring is often rate-limited by steric hindrance from the isopropyl group. Microwave-assisted synthesis reduces reaction time from 12 hrs to 2 hrs .
  • Scale-Up Challenges : Solvent volume (>1 L) and heat dissipation require specialized reactors (e.g., flow chemistry systems) to maintain yield consistency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole

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